molecular formula C10H12O5S B12998241 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid

Cat. No.: B12998241
M. Wt: 244.27 g/mol
InChI Key: LEUROTIHUKTXNH-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid is an organic compound with a complex structure that includes a phenoxy group, a methylsulfonyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then subjected to sulfonylation and subsequent acetic acid functionalization. The reaction conditions often involve the use of dry dichloromethane (DCM) as a solvent, lutidine as a base, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the phenoxy group or the sulfonyl group, leading to different products.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the phenoxy group can lead to phenol derivatives.

Scientific Research Applications

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. For instance, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of inflammation . The pathways involved include modulation of gene expression and inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylsulfonylphenyl)acetic acid
  • 2-(2-Isopropylphenoxy)acetic acid
  • 2-(4-(Trifluoromethyl)phenyl)-5-thiazolyl derivatives

Uniqueness

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced selectivity and potency in its applications .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid is a phenoxyacetic acid derivative with potential therapeutic applications, particularly in metabolic disorders and inflammation. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a phenoxyacetic acid backbone with a methylsulfonyl group, which is believed to enhance its biological activity. The structural formula can be represented as:

C12H14O4S\text{C}_{12}\text{H}_{14}\text{O}_4\text{S}

Research indicates that this compound may exert its effects through several mechanisms:

  • PPAR Agonism : Similar compounds have been identified as partial agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARδ, which plays a crucial role in lipid metabolism and glucose homeostasis .
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins .

1. Glucose-Lowering Effects

Studies have shown that phenoxyacetic acid derivatives can significantly lower blood glucose levels. For instance, a related compound demonstrated enhanced glucose-lowering effects by modulating insulin secretion and resistance .

2. Anti-inflammatory Activity

In vivo studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects. For example, compounds similar to this compound showed reductions in paw swelling in animal models of inflammation, suggesting potential applications in treating inflammatory diseases .

3. Antioxidant Properties

Research has highlighted the antioxidant activity of related phenoxyacetic acids. These compounds showed significant radical scavenging abilities in vitro, contributing to their therapeutic potential against oxidative stress-related conditions .

Case Study 1: Metabolic Syndrome

A study evaluated the effects of phenoxyacetic acid derivatives on metabolic syndrome parameters in diabetic rats. The results indicated a reduction in body weight, improved lipid profiles, and decreased fasting blood glucose levels compared to control groups.

Case Study 2: Inflammatory Models

In an experimental model of arthritis, a derivative of this compound demonstrated significant reductions in joint swelling and pain scores compared to standard anti-inflammatory drugs like ibuprofen.

Safety and Toxicity

Toxicological assessments have shown that related compounds possess acceptable safety profiles at therapeutic doses. Acute toxicity studies indicated no significant adverse effects at doses up to 500 mg/kg in animal models . Long-term studies are necessary to fully understand the chronic toxicity and safety profile.

Data Summary

Biological ActivityEffectivenessReference
Glucose-loweringSignificant
Anti-inflammatoryHigh efficacy
AntioxidantModerate activity
Safety ProfileAcceptable at high doses

Properties

Molecular Formula

C10H12O5S

Molecular Weight

244.27 g/mol

IUPAC Name

2-(2-methyl-4-methylsulfonylphenoxy)acetic acid

InChI

InChI=1S/C10H12O5S/c1-7-5-8(16(2,13)14)3-4-9(7)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

LEUROTIHUKTXNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)OCC(=O)O

Origin of Product

United States

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